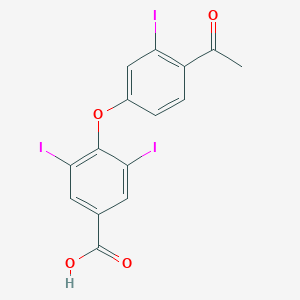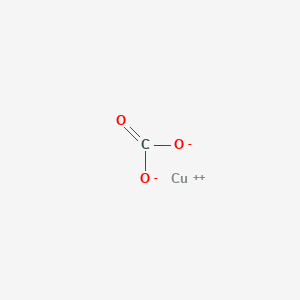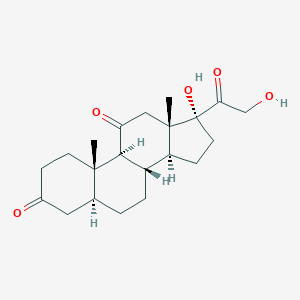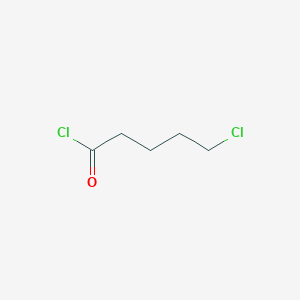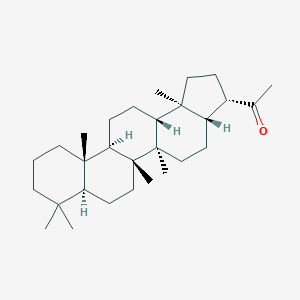
Adiantone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adiantone is a naturally occurring compound found in the Adiantum capillus-veneris plant. It has been extensively studied for its potential applications in scientific research due to its unique biochemical and physiological effects. Adiantone has been found to have a wide range of benefits in laboratory experiments and is currently being investigated for its potential use in various fields of research.
Aplicaciones Científicas De Investigación
Ethnobotanical and Pharmacological Profile of Adiantum capillus-veneris
Adiantum capillus-veneris, a common plant in indigenous medicine, contains adiantone among other secondary metabolites. It exhibits a range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, hypoglycemic, antioxidant, antiproliferative, antidermatitis, neuroprotective, and anticholesterolemic properties (R. Vadi, V. Manisha, K. Swati, 2017).
Novel Triterpenes from Adiantum venustum
In Adiantum venustum, a small fern found in the Himalaya, Kashmir, and Shimla, novel triterpenes including adiantone have been isolated. These compounds contribute to the plant's medicinal properties used for treating various ailments like biliousness, inflammatory diseases, and headaches (N. Chopra, M. Alam, Mohammed Ali, 2001).
Triterpenes from Adiantum incisum
Adiantum incisum contains adiantone among other triterpenes. These compounds have been identified for the first time in this species, expanding our understanding of its chemical composition and potential therapeutic applications (S. Hayat, Atta‐ur‐ Rahman, M. Choudhary, K. Khan, H. Latif, E. Bayer, 2002).
Triterpenoids from Adiantum edgeworthii
Adiantum edgeworthii's leaves have yielded triterpenoids including adiantone. These discoveries contribute to the understanding of the plant's chemical diversity and potential medicinal uses (K. Shiojima, H. Ageta, 1994).
Propiedades
Número CAS |
1253-69-6 |
|---|---|
Nombre del producto |
Adiantone |
Fórmula molecular |
C29H48O |
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
1-[(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]ethanone |
InChI |
InChI=1S/C29H48O/c1-19(30)20-11-16-26(4)21(20)12-17-28(6)23(26)9-10-24-27(5)15-8-14-25(2,3)22(27)13-18-29(24,28)7/h20-24H,8-18H2,1-7H3/t20-,21+,22+,23-,24-,26+,27+,28-,29-/m1/s1 |
Clave InChI |
DCBAVUVLEYSTPU-LMDOITEXSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |
SMILES |
CC(=O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
SMILES canónico |
CC(=O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



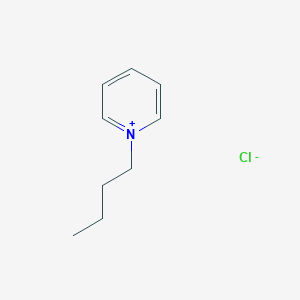
![5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole](/img/structure/B75720.png)

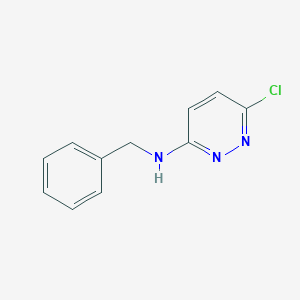
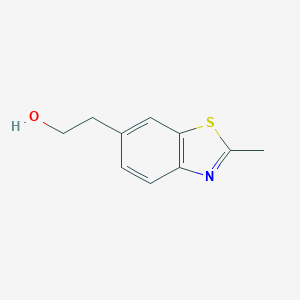
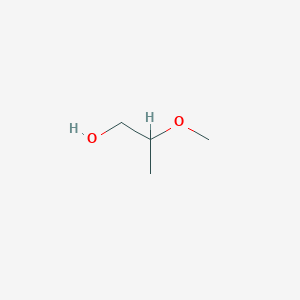
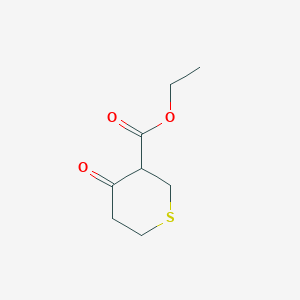
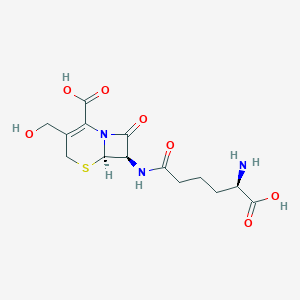
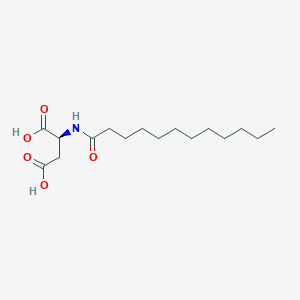
![1,4-Dichlorobicyclo[2.2.2]octane](/img/structure/B75740.png)
